molecular formula C10H15NO4 B060945 Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate CAS No. 163852-55-9

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Cat. No. B060945
CAS RN: 163852-55-9
M. Wt: 213.23 g/mol
InChI Key: UZMAPDGQRMRLIY-UHFFFAOYSA-N
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Description

“Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate” is a chemical compound with the molecular formula C10H15NO4 . It has a molecular weight of 213.23 .


Molecular Structure Analysis

The InChI code for “Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate” is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate” is a solid or semi-solid or liquid compound . It should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate protective measures and in a well-ventilated area .

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the synthesis of various organic compounds, which suggests its potential role in interacting with a wide range of molecular targets.

Mode of Action

As a chemical compound used in synthesis, its interaction with targets would largely depend on the specific context of the reaction and the other compounds involved .

Biochemical Pathways

Given its use in the synthesis of various organic compounds, it’s likely that it plays a role in a variety of biochemical reactions.

Action Environment

The action, efficacy, and stability of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . .

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMAPDGQRMRLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471730
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

CAS RN

163852-55-9
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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